Dimethyl 4-iodophthalate
Overview
Description
Dimethyl 4-iodophthalate is an organic compound with the molecular formula C10H9IO4. It is a derivative of phthalic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by an iodine atom, and the carboxylic acid groups are esterified with methanol. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Mechanism of Action
Target of Action
It is known that phthalates, a group of chemicals to which dimethyl 4-iodophthalate belongs, can disrupt the endocrine system, affecting reproductive health and physical development .
Mode of Action
It is thought to involve degradation to its active metabolite, monomethyl fumarate (mmf) .
Biochemical Pathways
It is known that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates using microbes is a more efficient and sustainable method than physical and chemical technologies .
Pharmacokinetics
It is known that phthalates can be slowly and insignificantly removed or degraded by non-biological processes such as hydrolysis and photodecomposition .
Result of Action
It is known that phthalates can disrupt the endocrine system, affecting reproductive health and physical development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of microorganisms can enhance the degradation of phthalates . Additionally, the physical and chemical attributes of phthalates can have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Biochemical Analysis
Biochemical Properties
Dimethyl 4-iodophthalate plays a significant role in biochemical reactions due to its reactivity and ability to interact with various biomolecules. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction leads to the formation of 4-iodophthalic acid and methanol. Additionally, this compound can interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the structure and function of these biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. Additionally, it can affect cellular metabolism by inhibiting or activating specific metabolic pathways, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit esterases by forming a stable complex with the enzyme, preventing it from catalyzing the hydrolysis of other ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxic effects, such as liver and kidney damage. Studies have shown that there is a threshold dose above which the toxic effects become significant. Additionally, high doses of this compound can lead to oxidative stress and inflammation in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized by enzymes such as esterases and cytochrome P450 enzymes, leading to the formation of metabolites such as 4-iodophthalic acid and methanol. These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion. Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-iodophthalate can be synthesized through the iodination of dimethyl phthalate. The process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 4-position of the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-iodophthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-aminophthalates or 4-thiophthalates.
Coupling Products: Biaryl compounds with various substituents.
Reduction Products: Dimethyl 4-hydroxyphthalate.
Scientific Research Applications
Dimethyl 4-iodophthalate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the modification of biomolecules for studying biological pathways and interactions.
Comparison with Similar Compounds
Dimethyl phthalate: Lacks the iodine substituent and is less reactive in substitution and coupling reactions.
Dimethyl 4-bromophthalate: Similar reactivity but with a bromine atom instead of iodine, leading to different reaction kinetics and selectivity.
Dimethyl 4-chlorophthalate: Less reactive than the iodine derivative, often requiring harsher conditions for similar reactions.
Uniqueness: Dimethyl 4-iodophthalate is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Properties
IUPAC Name |
dimethyl 4-iodobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGGEVUYARXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208091 | |
Record name | Dimethyl 4-iodophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59340-47-5 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-iodo-, 1,2-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59340-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4-iodophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059340475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 4-iodophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-iodophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethyl 4-iodophthalate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD4CGS6A74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.